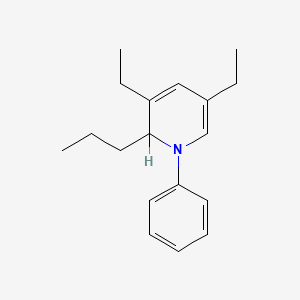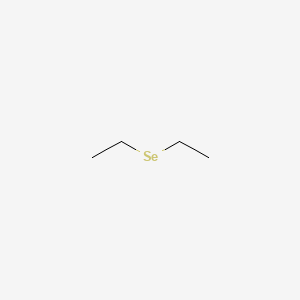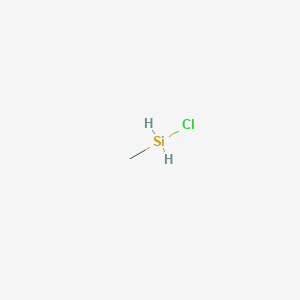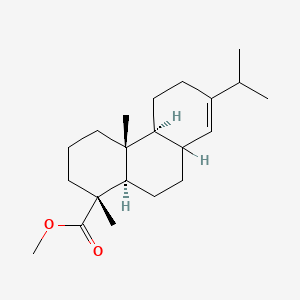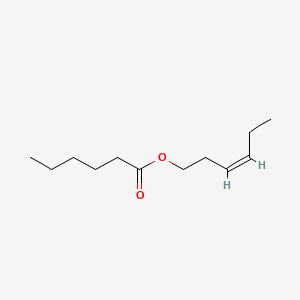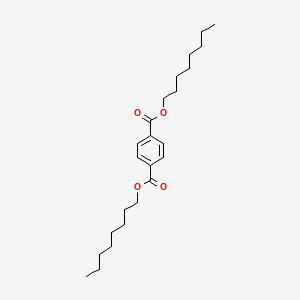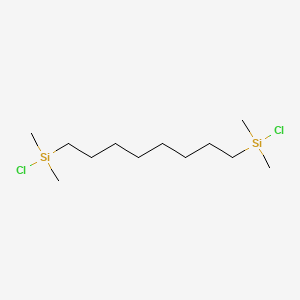
辛烷-1,8-二基双(氯二甲基硅烷)
描述
Octane-1,8-diylbis(chlorodimethylsilane) is a chemical compound with the molecular formula C12H28Cl2Si2 . It contains a total of 44 atoms, including 28 Hydrogen atoms, 12 Carbon atoms, and 2 Chlorine atoms .
Molecular Structure Analysis
The molecular structure of Octane-1,8-diylbis(chlorodimethylsilane) contains a total of 43 bonds, including 15 non-Hydrogen bonds and 9 rotatable bonds .科学研究应用
Electronics
In the field of electronics, 1,8-BIS(CHLORODIMETHYLSILYL)OCTANE is utilized for its ability to modify surface properties of materials. Its application in electronics revolves around its use as a precursor for creating hydrophobic coatings on electronic components. These coatings can protect delicate parts from moisture and corrosion, which is crucial for the longevity and reliability of electronic devices .
Medicine
While direct applications in medicine are not extensively documented for this compound, its role as a chemical intermediate suggests potential in synthesizing pharmaceuticals or medical-grade polymers. The compound could be used to modify the surface properties of medical devices, contributing to the development of non-stick coatings or antimicrobial surfaces .
Materials Science
1,8-BIS(CHLORODIMETHYLSILYL)OCTANE: plays a significant role in materials science, particularly in the synthesis of novel materials. Its ability to act as a cross-linking agent can be exploited to create new polymeric structures with enhanced thermal stability and mechanical strength. This can lead to the development of advanced composites for aerospace, automotive, and construction industries .
Chemical Synthesis
As a versatile organosilane, this compound is a valuable reagent in chemical synthesis. It can be used to introduce silicon-containing functional groups into organic molecules, which is a critical step in the synthesis of various silicon-based organic compounds. These compounds are essential in the production of sealants, adhesives, and coatings .
Environmental Science
In environmental science, the hydrophobic nature of 1,8-BIS(CHLORODIMETHYLSILYL)OCTANE can be harnessed to create protective layers on environmental sensors and monitoring equipment. This protection is vital for ensuring accurate readings in harsh environmental conditions and for the longevity of the equipment used in field studies .
Energy Storage
The compound’s potential applications in energy storage are linked to its chemical stability and hydrophobic characteristics. It could be used in the development of protective coatings for battery components, enhancing their resistance to degradation by moisture or other environmental factors. This can lead to improved battery life and performance, particularly in renewable energy systems .
安全和危害
Octane-1,8-diylbis(chlorodimethylsilane) is classified as a skin irritant and can cause severe skin burns and eye damage . It’s recommended to wear protective gloves, eye protection, and face protection when handling this substance . In case of ingestion, inhalation, or contact with skin or eyes, immediate medical attention is advised .
属性
IUPAC Name |
chloro-[8-[chloro(dimethyl)silyl]octyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Cl2Si2/c1-15(2,13)11-9-7-5-6-8-10-12-16(3,4)14/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNIFCMKCRMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCCC[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198911 | |
| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octane-1,8-diylbis(chlorodimethylsilane) | |
CAS RN |
5089-28-1 | |
| Record name | 1,1′-(1,8-Octanediyl)bis[1-chloro-1,1-dimethylsilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-1,8-diylbis[chlorodimethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

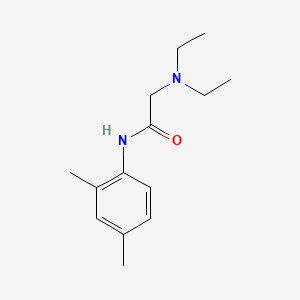
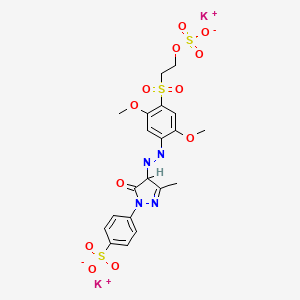


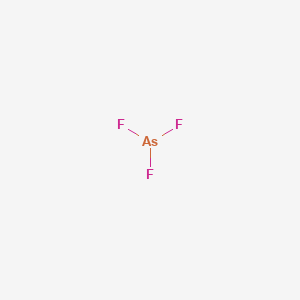
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B1585508.png)
